N-(4-Oxo-4,5-dihydro-thiazol-2-yl)-isobutyramide
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Overview
Description
N-(4-Oxothiazolidin-2-ylidene)isobutyramide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of the thiazolidine ring imparts unique chemical properties to the compound, making it a valuable target for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Oxothiazolidin-2-ylidene)isobutyramide typically involves the cyclization of α-halocarbonyl compounds with thioureas. One common method is the Hantzsch synthesis, where the cyclization is carried out under mild conditions using a variety of reactants . Another method involves the reaction of isothiocyanatobenzene with 1,4-dithiane-2,5-diol . Additionally, the cyclocondensation of thionyl chloride with enaminones has been reported as an efficient route .
Industrial Production Methods
Industrial production of N-(4-Oxothiazolidin-2-ylidene)isobutyramide often employs multicomponent reactions (MCRs) due to their efficiency and high yield. These reactions typically involve the use of isocyanides, thiocarboxylic acids, aldehydes, and primary amines . The process is designed to be scalable and cost-effective, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Oxothiazolidin-2-ylidene)isobutyramide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the thiazolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the thiazolidine ring.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazolidine derivatives .
Scientific Research Applications
N-(4-Oxothiazolidin-2-ylidene)isobutyramide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(4-Oxothiazolidin-2-ylidene)isobutyramide involves its interaction with various molecular targets and pathways. The compound can form hydrogen bonds with anionic substrates, such as DNA, which can lead to changes in biological activity . Additionally, the presence of the thiazolidine ring allows the compound to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(4-Oxothiazolidin-2-ylidene)isobutyramide include other thiazolidine derivatives such as:
- Thiazolidine-2,4-dione
- Thiazolidine-2-thione
- Thiazolidine-4-carboxylic acid
Uniqueness
What sets N-(4-Oxothiazolidin-2-ylidene)isobutyramide apart from these similar compounds is its unique combination of the thiazolidine ring with an isobutyramide group. This structural feature imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H10N2O2S |
---|---|
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-methyl-N-(4-oxo-1,3-thiazolidin-2-ylidene)propanamide |
InChI |
InChI=1S/C7H10N2O2S/c1-4(2)6(11)9-7-8-5(10)3-12-7/h4H,3H2,1-2H3,(H,8,9,10,11) |
InChI Key |
ROBFNOGRCNMSOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N=C1NC(=O)CS1 |
Origin of Product |
United States |
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